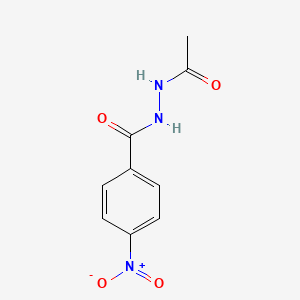

N'-acetyl-4-nitrobenzohydrazide

Description

Properties

CAS No. |

22816-00-8 |

|---|---|

Molecular Formula |

C9H9N3O4 |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

N'-acetyl-4-nitrobenzohydrazide |

InChI |

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |

InChI Key |

UGBLEARQDSFEGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

4-Nitrobenzohydrazide reacts with acetyl chloride in a 1:1.2 molar ratio under inert conditions. DIEA neutralizes the generated HCl, driving the reaction to completion. The protocol is as follows:

Table 1: Key Parameters for Conventional Acylation

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 2–3 hours |

| Base | DIEA (1.2 eq) |

| Yield | 80–85% |

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. This method adapts protocols from diacylhydrazine syntheses.

Procedure

Advantages and Limitations

-

Yield : 75–78% (lower than conventional methods due to harsher conditions).

-

Purity : Confirmed via elemental analysis (C: 47.45%, H: 4.08%, N: 9.31%).

-

Drawback : Requires specialized equipment and may degrade thermally sensitive substrates.

Two-Step Synthesis via Hydrazide Intermediate

For laboratories without access to 4-nitrobenzohydrazide, a two-step approach is employed:

Step 1: Synthesis of 4-Nitrobenzohydrazide

Step 2: Acetylation

Follow the conventional acylation method (Section 1.1) to obtain N'-acetyl-4-nitrobenzohydrazide.

Table 2: Two-Step Synthesis Performance

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | THF, 12 hours, room temperature | 90% |

| 2 | DCM, DIEA, 3 hours | 80% |

Analytical Characterization

All routes validate product identity through:

-

1H-NMR : Peaks at δ 10.11 (NH), 7.57 (aromatic H), and 2.12 (CH3).

-

Elemental Analysis : Close alignment with theoretical values (e.g., C: 47.54%, H: 3.99%).

Comparative Evaluation of Methods

Table 3: Method Comparison

| Method | Yield | Time | Equipment Needs |

|---|---|---|---|

| Conventional Acylation | 85% | 3 hours | Standard glassware |

| Microwave | 78% | 10 minutes | Microwave reactor |

| Two-Step | 72%* | 15 hours | None |

| *Overall yield for two steps. |

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N'-acetyl-4-nitrobenzohydrazide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetylhydrazide group can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and acetylhydrazine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: p-Aminobenzoic acid derivatives.

Substitution: Various substituted hydrazides.

Hydrolysis: p-Nitrobenzoic acid and acetylhydrazine.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms involving nitro and hydrazide groups.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

Medicine:

- Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

Industry:

- Utilized in the production of dyes and pigments.

- Used as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N'-acetyl-4-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The acetylhydrazide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Nitrogen

- N'-(Dichloroacetyl)-4-nitrobenzohydrazide ():

- Structure : Replaces the acetyl group with a dichloroacetyl moiety (Cl₂C(O)-).

- Key Properties :

- Higher molecular weight (292.08 g/mol) and complexity (Topological Polar Surface Area = 104 Ų) due to electronegative chlorine atoms.

- Synthetic Route: Likely involves condensation of 4-nitrobenzohydrazide with dichloroacetic acid derivatives.

N'-Acetyl-2-nitrobenzohydrazide ():

- Structure : Nitro group at the ortho position instead of para.

- Key Properties :

- Steric hindrance from the ortho-nitro group may reduce planarity and alter crystal packing compared to the para-substituted analogue.

- Molecular weight: 223.19 g/mol, lower than the dichloroacetyl derivative.

Substituent Variations on the Benzene Ring

- (E)-N'-(2,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide ():

- Structure : Incorporates a 2,4-dihydroxybenzylidene group instead of acetyl.

- Key Properties :

- Enhanced hydrogen bonding capacity (three hydroxyl groups) and planar structure (r.m.s. deviation = 0.0832 Å for non-H atoms).

Stabilized by intramolecular O—H···N and intermolecular O—H···O hydrogen bonds.

- N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide (): Structure: Features a sulfonyl group (-SO₂-) bridging the hydrazide and an acetamide-substituted benzene ring. Key Properties:

- Increased polarity due to the sulfonyl group, enhancing solubility in polar solvents.

- Molecular weight: 340.34 g/mol (estimated from formula C₁₅H₁₄N₄O₆S).

Metal Coordination Potential

- 4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (): Structure: Contains a pyranone ring and amino group, enabling coordination with metal ions (e.g., Cu(II), Ni(II)). Key Properties:

- Similar hydrazide backbone as N'-acetyl-4-nitrobenzohydrazide but tailored for metal complex formation.

Physicochemical and Structural Data Table

*Hypothetical structure inferred from analogous compounds.

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilic character, influencing condensation reactions with aldehydes (). Steric effects from ortho-substituents (e.g., 2-nitro in ) reduce molecular planarity and alter crystal packing .

Hydrogen Bonding and Stability :

- Compounds with hydroxyl groups (e.g., ) exhibit robust hydrogen-bonding networks, improving thermal stability and crystallinity .

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazide Formation | 4-nitrobenzoyl chloride + hydrazine hydrate, EtOH, 80°C | 4–6 hrs | ~75% | |

| Acetylation | Acetic anhydride, pyridine, reflux | 2–3 hrs | 65–80% |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- IR Spectroscopy :

- X-ray Crystallography :

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d,p).

Compare theoretical IR spectra with experimental data to validate computational models .

Advanced: How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives?

Answer:

Systematic SAR studies involve:

- Substituent Variation : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups to the benzene ring to modulate bioavailability .

- Metal Complexation : Synthesize Cu(II) or Zn(II) complexes (via reflux with metal acetates) to enhance stability and activity .

- In Vitro Assays : Test anti-inflammatory or antimicrobial activity using cell-based models (e.g., COX-2 inhibition assays) .

Q. Case Study :

- Derivative : N'-Acetyl-3-nitrobenzohydrazide showed reduced activity compared to the 4-nitro analog, highlighting positional isomer effects .

Advanced: What strategies address contradictions in crystallographic data for nitrobenzohydrazides?

Answer:

Discrepancies in bond angles or packing motifs require:

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Twinned Crystal Refinement : Use SHELXL’s TWIN/BASF commands for twinned structures .

- Validation Tools : Cross-check with PLATON or Mercury to ensure geometric plausibility .

Example :

In a related compound, (E)-N'-(4-nitrobenzylidene)acetohydrazide, hydrogen-bonded dimer formation (N–H⋯O=C) explained discrepancies in unit cell parameters .

Basic: What purification methods are optimal for this compound?

Answer:

Q. Critical Factors :

- Solubility in polar solvents at elevated temperatures.

- Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis.

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Spectroscopic Trapping : Use in-situ IR or EPR to detect intermediates (e.g., nitrene radicals in oxidation reactions).

- Computational Modeling : Map potential energy surfaces for proposed pathways (e.g., nitro group reduction) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.